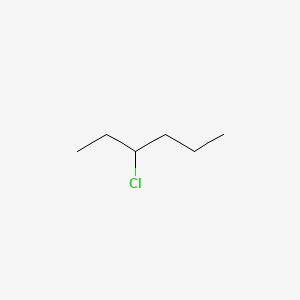

3-Chlorohexane

Descripción

Contextualization within Halogenated Hydrocarbons Research

Halogenated hydrocarbons, organic compounds containing at least one halogen atom, are a class of chemicals with diverse applications and significant research interest. byjus.com 3-Chlorohexane, with the chemical formula C₆H₁₃Cl, is a representative secondary haloalkane. cymitquimica.comstudypug.com The carbon-chlorine bond in this compound is polar, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. studypug.com This inherent reactivity is a cornerstone of its utility in research.

The study of haloalkanes like this compound is crucial for understanding structure-reactivity relationships. studypug.com As a secondary halide, its reactivity is intermediate between the more reactive primary halides and the often sterically hindered tertiary halides, providing a valuable reference point for mechanistic studies. nih.gov Research on halogenated aliphatics often involves comparing isomers; for instance, studies have investigated the relative reactivities and reaction outcomes of 1-chlorohexane (B165106), 2-chlorohexane (B1581597), and this compound to understand how the position of the halogen atom affects chemical and biological transformations. researchgate.net Furthermore, this class of compounds is frequently used in environmental and toxicological research to assess genotoxicity and in the development of bioremediation strategies, where enzymes capable of cleaving the carbon-halogen bond are studied. researchgate.netnih.govoup.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₃Cl | cymitquimica.comnist.gov |

| Molecular Weight | 120.620 g/mol | nist.gov |

| CAS Registry Number | 2346-81-8 | cymitquimica.comnist.gov |

| Appearance | Colorless liquid | cymitquimica.com |

| Boiling Point | 396 K (123 °C) | nist.gov |

| Classification | Secondary Haloalkane | studypug.com |

Significance in Contemporary Organic Synthesis and Reaction Mechanisms

This compound is a valuable substrate for elucidating the mechanisms of fundamental organic reactions, particularly nucleophilic substitution and elimination reactions. cymitquimica.com Its chiral nature allows for the detailed study of stereochemical outcomes.

A prominent example is its use in bimolecular nucleophilic substitution (SN2) reactions. The reaction of a specific stereoisomer, (S)-3-chlorohexane, with a nucleophile such as the hydroxide (B78521) ion (OH⁻), proceeds with a predictable inversion of stereochemistry at the chiral center. pearson.com This results in the formation of (R)-3-hexanol, demonstrating the stereospecificity that is a hallmark of the SN2 mechanism. pearson.com This makes this compound and its derivatives useful in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is critical. redalyc.org

The compound is also utilized in studies of:

Elimination Reactions: When treated with a strong base, this compound can undergo elimination reactions (e.g., E2 mechanism) to form various isomers of hexene. The study of the product distribution provides insight into the regioselectivity and stereoselectivity of these reactions.

Friedel-Crafts Alkylation: Research has employed this compound in Lewis acid-catalyzed alkylations of aromatic compounds like benzene (B151609) and p-xylene, contributing to the understanding of carbocation rearrangements and competitive reaction pathways. researchgate.net

Enzymatic Reactions: It serves as a substrate for haloalkane dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds. nih.gov Studying the kinetics and specificity of these enzymes with substrates like this compound is vital for applications in biocatalysis and bioremediation. oup.comacs.org

Table 2: Selected Reactions Involving this compound

| Reaction Type | Reactants | Major Organic Product(s) | Significance | Reference(s) |

|---|---|---|---|---|

| SN2 Substitution | (S)-3-Chlorohexane, Hydroxide ion (OH⁻) | (R)-3-Hexanol | Demonstrates inversion of stereochemistry | pearson.com |

| Friedel-Crafts Alkylation | This compound, Benzene, AlCl₃ | 3-Phenylhexane (and rearranged isomers) | Studies carbocation behavior and alkylation mechanisms | researchgate.net |

| Enzymatic Dehalogenation | this compound, Haloalkane Dehalogenase | 3-Hexanol (B165604) | Model for bioremediation and biocatalysis | oup.comacs.org |

Overview of Current Research Trajectories and Future Directions

The study of this compound and related secondary haloalkanes continues to evolve, driven by new technologies and research priorities.

One major trajectory is in the field of computational chemistry . Quantum mechanical methods are being used to predict the physicochemical properties and reactivity of halogenated compounds. dtic.mil Theoretical studies on reaction kinetics and thermodynamics, such as the thermal decomposition of isomers like 1-chlorohexane, provide molecular-level insights that complement experimental work. researchgate.netstanford.edu These computational models help in understanding reaction barriers, transition state geometries, and the influence of solvents on reaction rates, guiding the design of new synthetic routes.

Another significant area is biocatalysis and bioremediation . Research is focused on discovering and engineering enzymes like haloalkane dehalogenases with improved activity and altered substrate ranges. annualreviews.org For example, mutants of haloalkane dehalogenase have been created that show significantly higher activity toward substrates like 1-chlorohexane, a close isomer of this compound. acs.org Future work will likely involve creating enzymes specifically tailored for the efficient and environmentally friendly degradation of persistent halogenated pollutants or for use as catalysts in green chemistry applications. nih.govroyalsocietypublishing.org

Finally, chiral alkyl halides are being investigated as important structural motifs in medicinal chemistry . The specific stereochemistry of a carbon-halogen bond can be crucial for a molecule's biological activity and pharmacokinetic profile. nih.gov While primary alkyl halides are often used as reactive linkers, the greater stability of secondary halides makes them suitable for inclusion in drug scaffolds. nih.gov Future research may further explore how the stereospecific introduction of moieties like 3-chlorohexyl groups can be used to fine-tune the efficacy and properties of therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSMMAVTEURRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870956 | |

| Record name | Hexane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-81-8, 68606-33-7 | |

| Record name | 3-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C1-6, chloro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068606337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C1-6, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 3 Chlorohexane

Stereoselective Synthesis of Enantiomeric 3-Chlorohexane

The creation of a specific enantiomer of this compound, either (R)-3-chlorohexane or (S)-3-chlorohexane, requires synthetic routes that can introduce the chlorine atom in a stereocontrolled manner. nih.gov

Asymmetric Chlorination Techniques

Asymmetric chlorination represents a direct approach to establishing the chiral center in this compound. This can be conceptually achieved through the chlorination of a suitable precursor, such as 3-hexene (B12438300). The reaction of an alkene with a chlorinating agent can proceed through a halonium ion intermediate, and the subsequent nucleophilic attack determines the stereochemistry of the product. masterorganicchemistry.com

While direct asymmetric chlorination of 3-hexene to produce enantiomerically enriched this compound is not extensively documented in dedicated studies, the principles can be inferred from related transformations. The use of electrophilic chlorine sources, such as N-chlorosuccinimide (NCS), in the presence of a chiral catalyst is a common strategy for the asymmetric chlorination of various organic substrates. mdpi.com For the synthesis of this compound, either (E)-3-hexene or (Z)-3-hexene could serve as the starting material. The choice of alkene geometry would influence the stereochemical outcome of the addition reaction. msu.edu

A hypothetical asymmetric chlorination of 3-hexene could involve the following general reaction:

CH3CH2CH=CHCH2CH3 + "Cl+" source --(Chiral Catalyst)--> (R/S)-CH3CH2CHClCH2CH2CH3

The success of such a reaction would be highly dependent on the development of a suitable chiral catalyst system that can effectively differentiate between the two enantiotopic faces of the 3-hexene double bond.

Chiral Catalyst Applications in this compound Synthesis

The application of chiral catalysts is central to achieving high enantioselectivity in the synthesis of chiral molecules like this compound. tcichemicals.com Chiral phosphoric acids have emerged as powerful organocatalysts for a wide array of asymmetric transformations, including halogenation reactions. beilstein-journals.orgnih.gov These catalysts can activate the electrophilic halogen source and create a chiral environment around the substrate, thereby directing the stereochemical outcome of the reaction. beilstein-journals.org

For instance, a chiral phosphoric acid could be employed to catalyze the asymmetric hydrochlorination of 3-hexene, or the chlorination of a derivative that can be readily converted to this compound. While specific examples for this compound are not prevalent, the general mechanism would involve the formation of a chiral ion pair between the catalyst and the reactants, leading to a stereoselective addition of chlorine.

Another class of catalysts that could be applied are transition metal complexes with chiral ligands. tcichemicals.com Palladium-catalyzed asymmetric reactions, for example, have been successful in various chlorination reactions. rsc.org A potential strategy could involve a palladium-catalyzed enantioselective allylic chlorination of a suitable precursor.

The selection of the catalyst and reaction conditions would be critical in achieving high yields and enantiomeric excess (ee).

| Catalyst Type | Potential Application in this compound Synthesis | Key Considerations |

| Chiral Phosphoric Acids | Asymmetric hydrochlorination of 3-hexene; Asymmetric chlorination of 3-hexene derivatives. | Catalyst loading, solvent, temperature, and nature of the chlorine source. |

| Chiral Transition Metal Complexes | Palladium-catalyzed asymmetric aminochlorination of a suitable precursor followed by removal of the amino group. | Ligand design, metal precursor, and reaction additives. |

Enantiomeric Excess Determination and Chiral Resolution for this compound

Following a stereoselective synthesis, it is crucial to determine the enantiomeric excess (ee) of the product. For this compound, this would typically be achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). uma.esheraldopenaccess.us This involves passing a sample of the synthesized this compound through a column containing a chiral stationary phase. The two enantiomers, (R)-3-chlorohexane and (S)-3-chlorohexane, will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

In cases where a stereoselective synthesis is not feasible or results in a racemic mixture (a 50:50 mixture of both enantiomers), chiral resolution can be employed to separate the enantiomers. wikipedia.orglibretexts.orglibretexts.org A common method for chiral resolution is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.orglibretexts.org For this compound, a potential strategy would be to perform a nucleophilic substitution reaction with a chiral nucleophile to form diastereomeric products. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. libretexts.org After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of this compound.

For example, reacting racemic this compound with a single enantiomer of a chiral amine could lead to the formation of diastereomeric ammonium (B1175870) salts, which could then be separated.

Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic pathways for this compound and its derivatives is driven by the need for more efficient, sustainable, and scalable processes.

Exploration of Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubijnc.irjocpr.com In the context of this compound synthesis, this could involve several strategies:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. jocpr.com

Catalysis: Employing catalytic methods, as discussed earlier, is inherently greener than using stoichiometric reagents as it reduces waste. ijnc.ir

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. encyclopedia.pub

For example, exploring enzymatic reactions for the synthesis of this compound could be a promising green approach. Certain enzymes might exhibit high stereoselectivity in the chlorination of a suitable precursor under mild, aqueous conditions.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. skpharmteco.com |

| Safer Solvents and Auxiliaries | Avoiding the use of hazardous solvents. jocpr.com |

| Design for Energy Efficiency | Conducting reactions at ambient conditions. encyclopedia.pub |

| Use of Renewable Feedstocks | Starting from bio-based materials if possible. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones. ijnc.ir |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the production of this compound. europa.euyoutube.com This technology can lead to improved safety, better heat and mass transfer, and easier scalability.

For the synthesis of this compound, a flow reactor could be used for the chlorination of 3-hexene. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities. Furthermore, the integration of in-line purification and analysis can streamline the entire production process. A study on the fundamental kinetic modeling of hexane (B92381) chlorination in a flow reactor suggests that this compound is thermodynamically more stable, indicating the potential for its selective production under flow conditions. tdl.org

The combination of flow chemistry with chiral catalysis could provide a powerful platform for the continuous and enantioselective synthesis of this compound.

Multi-component Reactions Incorporating this compound Precursors

Advanced synthetic strategies are increasingly focused on efficiency and molecular diversity, with multi-component reactions (MCRs) being a prime example. These reactions combine three or more reactants in a single vessel to form a complex product, streamlining synthesis routes. researchgate.netijrpr.com Alkyl halides, or their precursors, are valuable substrates in this domain. ijrpr.comnih.gov

For instance, nickel-catalyzed MCRs have been developed that successfully couple alkyl halides with other reactants like isocyanides and water to produce alkyl amides. organic-chemistry.orgthieme-connect.comsci-hub.se In such a scheme, a precursor to this compound, such as 3-bromohexane (B146008) or 3-iodohexane (B1593382) (which are more reactive), could be used. sci-hub.se The reaction is initiated by a bench-stable nickel catalyst, such as NiCl2(dppp), and proceeds under mild conditions. organic-chemistry.orgthieme-connect.com Mechanistic proposals suggest the involvement of an alkyl radical generated through a single-electron transfer (SET) process from the nickel catalyst to the alkyl halide. organic-chemistry.orgsci-hub.se This strategy demonstrates high functional group tolerance and can accommodate secondary alkyl halides, making it a viable pathway for creating complex molecules from a 3-hexyl scaffold. organic-chemistry.orgsci-hub.se

Other MCRs can involve the generation of radicals from precursors that then participate in a cascade of bond-forming events. organic-chemistry.org These methods are powerful tools for rapidly building molecular libraries, and the incorporation of a 3-hexyl unit via a suitable precursor could lead to novel compounds for various applications in medicinal chemistry and materials science. ijrpr.comnih.gov

Mechanistic Studies of this compound Formation

The primary industrial method for producing simple chloroalkanes is the free-radical halogenation of alkanes. numberanalytics.com The formation of this compound from hexane proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or heat. savemyexams.compearson.com This mechanism can be broken down into three distinct stages: initiation, propagation, and termination. youtube.comuky.edu

Initiation: The reaction begins when the relatively weak chlorine-chlorine bond is broken by homolytic cleavage, absorbing energy from UV light to form two highly reactive chlorine radicals (Cl•). savemyexams.comuky.edu

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from a hexane molecule to form hydrogen chloride (HCl) and a hexyl radical. Since hexane has primary (C1, C6) and secondary (C2, C3, C4, C5) hydrogens, various hexyl radicals can be formed. doubtnut.compdx.edu To form the precursor to this compound, the hydrogen must be abstracted from the C3 position. doubtnut.com

CH₃CH₂CH₂CH₂CH₂CH₃ + Cl• → CH₃CH₂CH(•)CH₂CH₂CH₃ + HCl

Next, the resulting 3-hexyl radical reacts with a molecule of Cl₂ to produce this compound and a new chlorine radical, which can then continue the chain reaction. savemyexams.compdx.edu

CH₃CH₂CH(•)CH₂CH₂CH₃ + Cl₂ → CH₃CH₂CHClCH₂CH₂CH₃ + Cl•

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. youtube.comuky.edu This can happen in several ways, such as the combination of two chlorine radicals, a hexyl radical and a chlorine radical, or two hexyl radicals. pdx.edu

A significant challenge in this synthesis is the lack of selectivity. savemyexams.compearson.com Free-radical chlorination of n-hexane produces a mixture of isomers, including 1-chlorohexane (B165106), 2-chlorohexane (B1581597), and this compound, because the chlorine radical can abstract hydrogen from any of the carbon atoms. doubtnut.compearson.com

Investigation of Transition States in Halogenation Reactions

The regioselectivity observed in the chlorination of hexane can be explained by examining the transition state of the rate-determining hydrogen abstraction step, guided by the Hammond Postulate. pdx.edumasterorganicchemistry.com This postulate states that the structure of a transition state resembles the species (reactants or products) to which it is closer in energy. youtube.com

For free-radical chlorination, the hydrogen abstraction step is exothermic, meaning the products are at a lower energy level than the reactants. youtube.commasterorganicchemistry.com According to the Hammond Postulate, the transition state will therefore be "early," structurally resembling the reactants (the alkane and the chlorine radical). masterorganicchemistry.compearson.com In this early transition state, the C-H bond is only partially broken, and the H-Cl bond is only partially formed. pearson.com

Because the transition state has only a small amount of radical character on the carbon atom, the inherent stability differences between primary, secondary, and tertiary radicals have a relatively small influence on the activation energy. uky.edupdx.edu While secondary C-H bonds (like those at the C2 and C3 positions of hexane) are weaker than primary C-H bonds and lead to more stable secondary radicals, the early, reactant-like transition state does not fully benefit from this stability. pdx.edumasterorganicchemistry.com This results in lower selectivity for chlorination compared to the more endothermic bromination, where the "late" transition state has significant radical character and is more sensitive to radical stability. youtube.commasterorganicchemistry.com

Role of Solvents and Reagents in Stereochemical Outcomes

The reaction environment, particularly the choice of solvent, can significantly influence the course of halogenation reactions. While often performed in the gas phase, liquid-phase reactions are common, and the solvent can affect selectivity. researchgate.net Studies have shown that chlorine radicals can form complexes with certain solvents, such as halogenated solvents or aromatic compounds. researchgate.net These complexed radicals are less reactive and therefore more selective in the hydrogen atoms they abstract, potentially altering the product distribution of chloroalkanes. researchgate.net

For reactions involving chiral centers, such as the formation of (S)- or (R)-3-chlorohexane, the solvent can play a role in the stereochemical outcome. In nucleophilic substitution reactions (Sₙ2), which can convert chiral alcohols to chiral alkyl halides, the choice of solvent is critical. pearson.comlibretexts.org Polar aprotic solvents are generally preferred for Sₙ2 reactions because they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. libretexts.org Conversely, polar protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, decreasing its reactivity. libretexts.org In the Sₙ2 reaction of (S)-3-hexanol, a backside attack by a chloride nucleophile would lead to an inversion of configuration, producing (R)-3-chlorohexane. pearson.com

Kinetic Isotope Effects in this compound Synthesis

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a C-H bond is broken in the rate-determining step. pearson.com This is achieved by comparing the reaction rate of a normal substrate with that of an isotopically labeled substrate (e.g., replacing hydrogen with deuterium).

In the free-radical chlorination of alkanes, a primary KIE is observed, where the rate constant for the hydrogen-containing compound (kH) is greater than that for the deuterium-containing compound (kD). pearson.com For phase-transfer halogenations of alkanes, significant KIE values (kH/kD) in the range of 4 to 5 have been reported, confirming that the abstraction of hydrogen is the rate-limiting step. nih.gov A small inverse KIE (kH/kD < 1) has been noted in some trans-alkylation reactions, suggesting the involvement of a π-complex transition state. The magnitude of the KIE provides insight into the structure of the transition state; a more symmetrical transition state with the hydrogen atom halfway between the carbon and the halogen typically exhibits a larger KIE. rsc.org

Interactive Table 1: Regioselectivity in the Free-Radical Chlorination of n-Hexane

This table illustrates the expected statistical distribution of monochlorinated products versus a typical experimental distribution, highlighting the difference in reactivity between primary and secondary C-H bonds.

| Position of Chlorination | Type of C-H Bond | Number of Hydrogens | Statistical Probability | Relative Reactivity (Typical) | Calculated % Yield (Typical) |

| C1 | Primary | 6 | 43% | 1.0 | 24% |

| C2 | Secondary | 4 | 29% | 4.0 | 40% |

| C3 | Secondary | 4 | 29% | 4.0 | 36% |

Interactive Table 2: Representative Kinetic Isotope Effects (KIE) in C-H Bond Activation

This table shows typical KIE values for reactions involving the cleavage of C-H bonds, similar to what would be expected in the synthesis of this compound.

| Reaction Type | Substrate Pair | Typical kH/kD Value | Implication |

| Free-Radical Chlorination | Alkane / Deuterated Alkane | ~1.2 - 2.5 | C-H bond cleavage is part of the rate-determining step, but the transition state is early and asymmetric. |

| Free-Radical Bromination | Alkane / Deuterated Alkane | ~4 - 5 | C-H bond cleavage is part of the rate-determining step with a more symmetric, "late" transition state. |

| Phase-Transfer Halogenation | Alkane / Deuterated Alkane | ~4 - 5 | Hydrogen abstraction is the rate-limiting step. |

Chemical Reactivity and Reaction Mechanisms of 3 Chlorohexane

Nucleophilic Substitution Reactions of 3-Chlorohexane

Nucleophilic substitution reactions involve the replacement of the chlorine atom, the leaving group, by a nucleophile. As a secondary alkyl halide, this compound can undergo substitution by both S({N})1 and S({N})2 mechanisms, with the predominant pathway influenced by factors such as the nucleophile's strength, the solvent, and the reaction conditions. studymind.co.ukquora.comquora.com

S({N})1 and S({N})2 Reaction Pathways and Stereochemical Inversion/Racemization (e.g., with -CN nucleophile)

The bimolecular nucleophilic substitution (S({N})2) reaction is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the leaving group. libretexts.org This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. libretexts.orgpearson.com For instance, the reaction of (S)-3-chlorohexane with a cyanide ion (⁻CN), a potent nucleophile, proceeds via an S({N})2 mechanism to yield (R)-3-cyanohexane. brainly.com The rate of an S(_{N})2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chegg.com

In contrast, the unimolecular nucleophilic substitution (S({N})1) reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the C-Cl bond to form a planar carbocation intermediate. chemguide.co.uk The nucleophile then attacks this carbocation in the second step. Because the nucleophile can attack from either face of the planar carbocation, the S({N})1 reaction of a chiral starting material typically results in a racemic mixture of both enantiomers (inversion and retention of configuration).

The choice between S({N})1 and S({N})2 pathways for this compound is a competitive one. Strong nucleophiles and aprotic solvents favor the S({N})2 mechanism, while weak nucleophiles and protic solvents promote the S({N})1 pathway. gatech.edu

Table 1: Comparison of S({N})1 and S({N})2 Reactions for this compound

| Feature | S({N})1 | S(_{N})2 |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Stereochemistry | Racemization (mixture of R and S products) | Inversion of configuration |

| Example Product from (S)-3-chlorohexane | (R)-3-substituted hexane (B92381) and (S)-3-substituted hexane | (R)-3-substituted hexane |

Catalytic Approaches to Enhance Nucleophilic Substitution on this compound

While direct nucleophilic substitution on secondary chloroalkanes like this compound can be efficient, various catalytic methods have been developed to enhance reaction rates and selectivity. Lewis acids can be employed to activate the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Furthermore, phase-transfer catalysts can be utilized when the nucleophile is in a separate phase from the organic substrate. These catalysts, often quaternary ammonium (B1175870) salts, transport the nucleophile into the organic phase, facilitating the reaction. For substitutions involving alcohols, which are generally poor leaving groups, catalysts are often necessary to convert the hydroxyl group into a better leaving group before substitution can occur. researchgate.net

Elimination Reactions of this compound

In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. These reactions compete with nucleophilic substitution and can proceed through either E1 or E2 mechanisms. vulcanchem.com

E1 and E2 Reaction Mechanisms and Regioselectivity (e.g., with alcoholic KOH)

The E2 (bimolecular elimination) reaction is a concerted, one-step process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond forms. quora.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in Strong, bulky bases like potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695) (alcoholic KOH) favor the E2 pathway. quora.com The reaction of this compound with alcoholic KOH can lead to the formation of hex-2-ene. vaia.comaskfilo.com

The E1 (unimolecular elimination) reaction is a two-step process that begins with the same carbocation formation as the S({N})1 reaction. amazonaws.com In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. E1 reactions often occur alongside S({N})1 reactions, particularly with weak bases and in polar protic solvents. iitk.ac.in

The regioselectivity of these elimination reactions is generally governed by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the major product. msu.edu In the case of this compound, elimination can theoretically produce both hex-2-ene and hex-3-ene. According to Zaitsev's rule, hex-2-ene would be the favored product due to its greater stability.

Diastereomeric Product Formation in Elimination Reactions of this compound

The elimination reaction of this compound with alcoholic KOH primarily yields hex-2-ene. vaia.comaskfilo.com Unlike some other haloalkanes, such as 2-chlorohexane (B1581597) which can form a diastereomeric pair of alkenes (1-hexene and 2-hexene), this compound does not typically produce diastereomeric products under these conditions. vaia.comaskfilo.com The stereochemistry of the starting material and the requirement for an anti-periplanar transition state in E2 reactions can influence the stereochemistry of the resulting alkene (E/Z isomers). However, for this compound, the formation of distinct diastereomeric alkene products is not a primary consideration as the main product is hex-2-ene. vaia.com

Table 2: Elimination Reaction Products of this compound

| Reaction | Reagent | Major Product | Mechanism |

| Dehydrohalogenation | Alcoholic KOH | Hex-2-ene | E2 |

Influence of Base Strength and Steric Hindrance on Elimination Pathways

The elimination reactions of this compound, a secondary alkyl halide, are highly dependent on the nature of the base employed, specifically its strength and steric bulk. These factors dictate the predominant reaction mechanism (E2 or E1) and the regiochemical outcome, determining which alkene isomers are formed.

When this compound undergoes dehydrohalogenation, a proton is removed from a β-carbon (a carbon adjacent to the carbon bearing the chlorine). There are two distinct β-carbons in this compound: C2 and C4. Removal of a proton from C2 leads to the formation of hex-2-ene, while removal from C4 yields hex-3-ene.

Base Strength: The strength of the base is a critical factor in determining the reaction pathway.

Strong Bases: Strong bases, such as alkoxides (e.g., sodium ethoxide, CH₃CH₂O⁻Na⁺) or hydroxide (OH⁻), favor the bimolecular E2 mechanism. organic-chemistry.org In this concerted, single-step reaction, the rate is dependent on the concentration of both the alkyl halide and the base. organic-chemistry.org

Weak Bases: Weak bases, such as water (H₂O) or alcohols (ROH), favor the unimolecular E1 mechanism. acs.org This two-step process involves the initial, slow departure of the leaving group to form a secondary carbocation intermediate, which is then deprotonated by the weak base. E1 reactions are often in competition with Sₙ1 substitution reactions. organic-chemistry.org

Steric Hindrance and Regioselectivity: The steric profile of the base influences which of the two possible alkene products is favored, a concept governed by Zaitsev's and Hofmann's rules.

Zaitsev's Rule: This rule predicts that the more substituted, and therefore more thermodynamically stable, alkene will be the major product. organic-chemistry.org This outcome is typical when using a strong, non-bulky base. For this compound, hex-3-ene is the more substituted (disubstituted) alkene compared to hex-2-ene (also disubstituted, but often formed in competition). The reaction with a base like sodium ethoxide (NaOEt) will preferentially yield the more stable trans-hex-3-ene and cis-hex-3-ene (Zaitsev products).

Hofmann's Rule: This rule predicts the formation of the less substituted alkene. quora.comacs.org This pathway is favored when a sterically hindered, or bulky, base is used, such as potassium tert-butoxide (KOC(CH₃)₃). dicp.ac.cnunp.edu.ar The large size of the base makes it physically more difficult to access the internal β-hydrogen on C4. It is easier for the bulky base to remove a more accessible proton from the terminal methyl group's adjacent carbon (C2), leading to the formation of hex-2-ene (the Hofmann product). unp.edu.ar

The table below summarizes the expected outcomes for the elimination reaction of this compound with different bases.

| Base | Base Properties | Predominant Mechanism | Major Alkene Product(s) | Governing Rule |

| Sodium Ethoxide (NaOEt) | Strong, Non-hindered | E2 | trans/cis-Hex-3-ene | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Strong, Sterically Hindered | E2 | Hex-2-ene | Hofmann |

| Ethanol (EtOH) / Heat | Weak, Non-hindered | E1 | trans/cis-Hex-3-ene | Zaitsev |

Organometallic Reactions Involving this compound

This compound can serve as a precursor for the synthesis of highly reactive organometallic compounds, which are valuable intermediates in organic synthesis for forming new carbon-carbon bonds.

Formation of Grignard Reagents and Organolithium Compounds from this compound

Organometallic reagents can be prepared by reacting alkyl halides with active metals. msu.edu This process effectively reverses the normal polarity of the carbon atom attached to the halogen, a phenomenon known as "umpolung". adichemistry.com

Grignard Reagents: The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 3-hexylmagnesium chloride. adichemistry.comchemguide.co.uk The ether solvent is crucial as it solvates and stabilizes the magnesium reagent. libretexts.org The reaction is heterogeneous, occurring on the surface of the magnesium metal, and requires strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. msu.edubyjus.com

CH₃CH₂CH(Cl)CH₂CH₂CH₃ + Mg --(Ether)--> CH₃CH₂CH(MgCl)CH₂CH₂CH₃

Organolithium Compounds: Similarly, this compound can be reduced by lithium metal to form an organolithium reagent, 3-hexyllithium. msu.edu This reaction involves two equivalents of lithium; one to form the organolithium and the other to form lithium chloride. libretexts.org These reagents are extremely strong bases and potent nucleophiles, and like Grignard reagents, must be prepared and handled under inert, anhydrous conditions. libretexts.orgwikipedia.org

CH₃CH₂CH(Cl)CH₂CH₂CH₃ + 2Li --(Pentane/Hexane)--> CH₃CH₂CH(Li)CH₂CH₂CH₃ + LiCl

Cross-Coupling Reactions Utilizing this compound as a Substrate (e.g., Suzuki-Miyaura, Negishi)

While aryl and vinyl halides are traditional substrates, modern advancements in catalysis have enabled the use of less reactive alkyl halides, including secondary chlorides like this compound, in cross-coupling reactions. nih.gov These reactions are challenging due to the high C-Cl bond strength and competing side reactions like β-hydride elimination. acs.orgacs.org Success often relies on specialized nickel or palladium catalysts with carefully designed ligands. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. wikipedia.org While secondary alkyl chlorides are among the most challenging substrates, nickel-catalyzed methods have been developed that can achieve this transformation. nih.govresearchgate.net For instance, the 3-hexyl group from this compound could be coupled with an organoboronic acid or ester in the presence of a nickel catalyst, a suitable ligand (such as a diamine), and a base. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org This method is particularly effective for forming C(sp³)–C(sp²) bonds. nih.gov The organozinc reagent can be prepared from this compound (via the Grignard or organolithium intermediate followed by transmetalation with a zinc salt like ZnCl₂) and then coupled with an aryl or vinyl halide. Alternatively, specialized palladium catalysts with biarylphosphine ligands (e.g., CPhos) have been shown to effectively couple secondary alkylzinc halides with aryl bromides and chlorides, suppressing the undesired β-hydride elimination pathway. organic-chemistry.orgacs.orgacs.org

Mechanistic Insights into Carbon-Metal Bond Formation and Reactivity

The formation of the carbon-metal bond in Grignard and organolithium reagents from alkyl halides is a complex process that occurs at the metal's surface. unp.edu.arbyjus.com The prevailing view is that the mechanism involves a single-electron transfer (SET) from the metal to the alkyl halide. unp.edu.ar This generates a radical anion, which then fragments into an alkyl radical and a halide ion. The alkyl radical can then be reduced again by the metal surface to form the organometallic species.

The reactivity of the resulting organometallic compound is defined by the highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom. msu.eduwikipedia.org This makes them powerful nucleophiles and strong bases, capable of attacking electrophilic centers like carbonyls or participating in transmetalation steps within cross-coupling catalytic cycles. libretexts.orgleah4sci.com In catalytic cycles like the Suzuki or Negishi coupling, the key steps involve oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from one metal (e.g., B or Zn) to the catalyst (e.g., Pd or Ni), and finally, reductive elimination to form the new C-C bond and regenerate the catalyst. For challenging substrates like secondary alkyl chlorides, the initial oxidative addition step can be slow and rate-limiting. nih.gov

Radical Reactions of this compound

Beyond ionic and organometallic pathways, this compound can also participate in reactions involving radical intermediates.

Homolytic Cleavage of the C-Cl Bond in this compound

The carbon-chlorine bond in this compound can be broken via homolytic cleavage, where the two electrons in the bond are split evenly between the two atoms, generating a 3-hexyl radical and a chlorine radical. chemistrysteps.com

CH₃CH₂CH(Cl)CH₂CH₂CH₃ --(hν or Δ)--> CH₃CH₂CH(•)CH₂CH₂CH₃ + Cl•

This process requires a significant energy input, which can be supplied by heat (thermolysis) or ultraviolet (UV) light (photolysis). acs.org The energy required for this bond scission is known as the bond dissociation energy (BDE). The BDE for the C-Cl bond in a typical secondary chloroalkane is approximately 85 kcal/mol (or about 356 kJ/mol). nih.govutexas.edu This value is substantial, making the C-Cl bond relatively stable under normal conditions but susceptible to cleavage under energetic conditions or in the presence of radical initiators. acs.orgfiveable.me The stability of the resulting secondary 3-hexyl radical is greater than that of a primary radical but less than that of a tertiary radical, a factor that influences the energetics of the cleavage process. utexas.edumasterorganicchemistry.com

Radical Chain Mechanisms in this compound Transformations

The transformation of this compound can proceed through radical chain mechanisms, a fundamental class of reactions in organic chemistry involving highly reactive species with unpaired electrons known as free radicals. These reactions are characterized by a sequence of repeating steps: initiation, propagation, and termination. While specific kinetic studies on this compound are not extensively detailed in publicly available literature, its behavior can be understood through the well-established principles of radical reactions of alkanes and haloalkanes. libretexts.orgtransformationtutoring.com

A primary example of a radical chain reaction involving a precursor to this compound is the free-radical chlorination of hexane, which can yield a mixture of monochlorinated isomers, including 1-chlorohexane (B165106), 2-chlorohexane, and this compound. doubtnut.compearson.com The mechanism for further radical substitution on this compound itself follows a similar pattern.

Initiation: The reaction is initiated by the formation of radicals, typically through the homolytic cleavage of a covalent bond. This process requires an input of energy, usually in the form of heat or ultraviolet (UV) light. libretexts.org In the case of further chlorination, a chlorine molecule absorbs energy to form two chlorine radicals (Cl•).

Reaction: Cl₂ + energy (hν/Δ) → 2 Cl•

Propagation: These highly reactive chlorine radicals then proceed to react with the this compound molecule in a series of self-sustaining propagation steps.

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the this compound molecule. This can occur at various positions on the carbon chain, leading to the formation of a secondary or primary alkyl radical and a molecule of hydrogen chloride (HCl). The stability of the resulting radical influences the regioselectivity of the reaction, with tertiary radicals being the most stable, followed by secondary, and then primary radicals. transformationtutoring.com In this compound, abstraction of a hydrogen atom from the carbon already bearing the chlorine (C3) would lead to a secondary radical, as would abstraction from C2 or C4.

Reaction Example (Abstraction at C2): CH₃CH₂CH₂CH(Cl)CH₂CH₃ + Cl• → CH₃CH₂CH₂CH(Cl)ĊHCH₃ + HCl

Halogenation of the Radical: The newly formed hexyl radical is also highly reactive and will react with another molecule of chlorine (Cl₂) to produce a dichlorohexane and a new chlorine radical. This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain. libretexts.org

Reaction: CH₃CH₂CH₂CH(Cl)ĊHCH₃ + Cl₂ → CH₃CH₂CH₂CH(Cl)CH(Cl)CH₃ + Cl•

Termination: The chain reaction eventually terminates when two radical species combine to form a stable, non-radical product. This can happen in several ways, depleting the radicals available to continue the propagation steps. libretexts.org

Possible Termination Reactions:

Cl• + Cl• → Cl₂

CH₃CH₂CH₂CH(Cl)ĊHCH₃ + Cl• → CH₃CH₂CH₂CH(Cl)CH(Cl)CH₃

2 CH₃CH₂CH₂CH(Cl)ĊHCH₃ → Dimerized product

Research into the kinetics of hydrogen-atom transfer from various organic compounds to chlorine atoms has provided relative rate constants for different positions on the n-hexane chain, which serves as a model for this compound. These studies are crucial for predicting the product distribution in such radical reactions. The relative reactivity of C-H bonds is a key factor, and for n-hexane, the secondary hydrogens are known to be more reactive towards abstraction than primary hydrogens. nist.gov

A review of rate constants for radical reactions in the liquid phase presented relative rate constants for the hydrogen-atom transfer from n-hexane and this compound to chlorine atoms at 293 K. This data provides insight into how the existing chlorine substituent affects the reactivity of the surrounding C-H bonds.

| Compound | Position of H-atom transfer | Relative Rate Constant |

|---|---|---|

| n-Hexane | 1-CH | 0.18 |

| n-Hexane | 2-CH | 0.60 |

| n-Hexane | 3-CH | 0.42 |

| This compound | 1-CH | 0.17 |

| This compound | 2-CH | 0.29 |

| This compound | 4-CH | 0.51 |

| This compound | 5-CH | 0.90 |

Data adapted from a 1974 review on radical reactions. nist.gov

Photochemical Activation and Radical Initiators for this compound Reactions

Photochemical activation is a key method for initiating radical reactions of haloalkanes like this compound. This process involves the use of light energy (photons) to generate the initial radical species, often by breaking a weak bond within a reactant or a dedicated radical initiator. libretexts.org

Direct Photolysis: this compound itself can be activated by absorbing UV light of an appropriate wavelength. This energy can induce the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule, to generate a 3-hexyl radical and a chlorine radical.

Reaction: CH₃CH₂CH₂CH(Cl)CH₂CH₃ + hν → CH₃CH₂CH₂ĊHCH₂CH₃ + Cl•

This method directly produces the radicals necessary to start a chain reaction, such as polymerization or further substitution, without the need for a separate initiating compound. The photolysis of various aryl chlorides and other chloro-compounds has been studied to understand the mechanisms of such C-Cl bond cleavages. acs.orgnih.gov

Radical Initiators: More commonly, and to provide better control over the reaction, a substance known as a radical initiator is added. These are molecules that possess a particularly weak bond that readily undergoes homolysis upon mild heating or irradiation with UV light. uvebtech.com The radicals generated from the initiator then start the chain reaction by reacting with this compound. The efficiency of an initiator is a measure of how many of the generated radicals successfully start a polymer chain. uvebtech.com

Common classes of radical initiators include:

Azo Compounds: These compounds, with the general structure R-N=N-R', decompose upon heating or photolysis to release a stable nitrogen gas molecule and two carbon-centered radicals. A widely used example is azobisisobutyronitrile (AIBN).

Initiation with AIBN: (NC)(CH₃)₂C-N=N-C(CH₃)₂ (CN) + energy → 2 (NC)(CH₃)₂C• + N₂

Organic Peroxides: Molecules containing a peroxide bond (-O-O-) are prone to homolytic cleavage to form two oxygen-centered radicals. Benzoyl peroxide and di-tert-butyl peroxide are common examples. These primary radicals can then proceed to abstract a hydrogen atom from this compound to initiate the desired transformation.

Initiation with Benzoyl Peroxide: (C₆H₅COO)₂ + energy → 2 C₆H₅COO• → 2 C₆H₅• + 2 CO₂

The choice of initiator and reaction conditions (temperature, light wavelength) can significantly influence the rate and outcome of the radical transformation of this compound. These initiators are fundamental in various industrial applications, including the synthesis of polymers where the radical chain mechanism leads to the joining of many monomer units. uvebtech.com

Stereochemistry and Chiral Aspects of 3 Chlorohexane

Chirality and Optical Activity of 3-Chlorohexanevaia.com

3-Chlorohexane is a chiral molecule due to the presence of a stereocenter, also known as a chiral center. brainly.com The third carbon atom (C3) in the hexane (B92381) chain is bonded to four different groups: a hydrogen atom (-H), a chlorine atom (-Cl), an ethyl group (-CH2CH3), and a propyl group (-CH2CH2CH3). brainly.comquora.com This structural asymmetry means that this compound is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers. brainly.com

These enantiomers, (R)-3-chlorohexane and (S)-3-chlorohexane, are optically active. quora.comdocbrown.info This means that each enantiomer has the ability to rotate the plane of plane-polarized light. vaia.comquora.com The two enantiomers will rotate the light by an equal magnitude but in opposite directions. vaia.com A solution containing an equal amount of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. chegg.comquora.com

| Property | Description |

| Chiral Center | Carbon-3 (C3) |

| Substituents on C3 | 1. Chlorine (-Cl)2. Ethyl (-C2H5)3. Propyl (-C3H7)4. Hydrogen (-H) |

| Result of Chirality | Existence of two enantiomers (R and S) |

| Optical Activity | Enantiomers rotate plane-polarized light |

R/S Configuration Assignment and Nomenclatural Conventionspearson.com,nagwa.com

The absolute configuration of the chiral center in this compound is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. chegg.comscribd.com

Assignment of Priorities:

Chlorine (Cl): Highest priority (highest atomic number).

Propyl group (-CH2CH2CH3): The first carbon is attached to another carbon.

Ethyl group (-CH2CH3): The first carbon is attached to another carbon. Comparing the propyl and ethyl groups, the propyl group has a higher priority because at the first point of difference, the next atom in the chain is a carbon, whereas for the ethyl group, it is a hydrogen.

Hydrogen (H): Lowest priority (lowest atomic number).

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (Cl → Propyl → Ethyl) is clockwise, the configuration is R. If the sequence is counter-clockwise, the configuration is S. chegg.comnptel.ac.in

SN2 reactions involving (S)-3-chlorohexane as a substrate, for example with a hydroxide (B78521) ion, proceed with an inversion of configuration, yielding (R)-3-hexanol. pearson.comdoubtnut.com

Optical Purity Determination and Enantiomeric Enrichment Strategies

The optical purity, or enantiomeric excess (ee), of a sample of this compound indicates the degree to which one enantiomer is present in a greater amount than the other. dalalinstitute.com It is a measure of the sample's chirality. A pure sample of a single enantiomer has an enantiomeric excess of 100%, while a racemic mixture has an ee of 0%. dalalinstitute.com

Optical Purity Calculation: A common method to determine optical purity is through polarimetry, which measures the observed optical rotation of the sample. jumedicine.comlibretexts.org The enantiomeric excess can be calculated using the formula: ee (%) = ([α]observed / [α]max) x 100 Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer. dalalinstitute.com

For instance, a solution containing 60% (R)-3-chlorohexane and 40% (S)-3-chlorohexane would be optically active. chegg.com The enantiomeric excess for this mixture would be 20% in favor of the R enantiomer (60% - 40%). dalalinstitute.com

Enantiomeric Enrichment Strategies: Several strategies can be employed to enrich a racemic mixture of this compound, increasing the concentration of one enantiomer over the other. These include:

Diastereomeric Recrystallization: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgbyjus.com After separation, the resolving agent is removed to yield the enriched enantiomers. libretexts.org

Chiral Chromatography: The enantiomers can be separated by passing the racemic mixture through a chromatography column containing a chiral stationary phase. researchgate.netnih.gov The two enantiomers interact differently with the stationary phase, causing them to travel through the column at different rates and allowing for their separation.

Diastereomeric Relationships in Reactions Involving this compound

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org They are formed when a reaction creates a second stereocenter in a molecule that already contains one, such as this compound. For example, the introduction of a substituent at another carbon atom in the this compound molecule can create a new chiral center, leading to the formation of diastereomers. For instance, in 2,4-diphenyl-3-chlorohexane, there are three chiral centers. askfilo.com

Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities. byjus.com182.160.97

Influence of Chiral Auxiliaries and Catalysts on Diastereoselectivity

In organic synthesis, it is often desirable to control the stereochemical outcome of a reaction to produce a specific diastereomer. This can be achieved using chiral auxiliaries or chiral catalysts.

A chiral auxiliary is a chiral compound that is temporarily attached to the substrate (in this case, a derivative of this compound) to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com The auxiliary creates a chiral environment that favors the approach of the reagent from one direction over the other, leading to the preferential formation of one diastereomer. numberanalytics.com After the reaction, the auxiliary can be removed and often recovered for reuse. wikipedia.org The effectiveness of a chiral auxiliary is determined by its ability to create a significant energy difference between the transition states leading to the different diastereomers. numberanalytics.com

Chiral catalysts , on the other hand, are chiral molecules that can accelerate a chemical reaction and influence its stereochemical outcome without being consumed in the process. The catalyst interacts with the reactants to form diastereomeric transition states, one of which is lower in energy, thus favoring the formation of a particular diastereomeric product. sioc-journal.cnmsu.edu

| Method | Description | Mechanism of Control |

| Chiral Auxiliary | A chiral molecule temporarily bonded to the substrate. | Creates a steric and electronic bias, forcing the reaction to proceed through a lower-energy transition state to form one diastereomer preferentially. wikipedia.orgnumberanalytics.com |

| Chiral Catalyst | A chiral substance that increases the rate of reaction. | Interacts with reactants to create diastereomeric transition states, directing the reaction towards the product of the lower energy path. msu.edu |

Conformational Analysis of this compound and its Derivativespearson.com

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, rotation around the C-C bonds results in various conformations, with the most stable being the staggered conformations and the least stable being the eclipsed conformations. lasalle.educhegg.com

Vibrational spectra studies of this compound indicate that it exists in more than one conformation in the liquid phase, with the planar configuration having C_s symmetry being considered the highest symmetry possible. ias.ac.in

Newman Projections: Newman projections are a useful way to visualize the conformations of a molecule by looking down a specific carbon-carbon bond. For this compound, looking down the C2-C3 bond, we can visualize different staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric strain (repulsion between bulky groups) and torsional strain (from eclipsing bonds). The anti conformation, where the largest groups (propyl and ethyl) are 180° apart, is generally the most stable. The gauche conformations, where these groups are 60° apart, are less stable due to steric hindrance. The eclipsed conformations are the least stable due to both torsional and steric strain. lasalle.edu

Computational Chemistry and Quantum Mechanical Studies of 3 Chlorohexane

Electronic Structure and Bonding Analysis of 3-Chlorohexane

The electronic structure and nature of bonding in this compound are fundamental to understanding its physical properties and chemical behavior. Computational methods such as Density Functional Theory (DFT), Molecular Orbital (MO) Theory, and Natural Bond Orbital (NBO) analysis offer deep insights into these aspects.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry. wikipedia.org One of the most widely used functionals within DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines the exact energy from Hartree-Fock theory with DFT exchange and correlation terms. wikipedia.orgontosight.ai This approach provides a good balance between computational cost and accuracy for a wide range of molecular systems. ontosight.ai

For a molecule like this compound, DFT calculations, particularly at the B3LYP level, can be employed to determine various properties. ontosight.ai These calculations can optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Furthermore, DFT is used to compute thermodynamic properties such as the enthalpy of formation. For instance, theoretical studies on the related compound 1-chlorohexane (B165106) have utilized DFT to derive standard enthalpies of formation. researchgate.net While specific B3LYP calculation data for this compound is not detailed in the provided results, the methodology is standard for haloalkanes. researchgate.netresearchgate.net Such calculations would typically be performed with a basis set like 6-31G(d) or higher to achieve reliable results. researchgate.netresearchgate.net

Table 1: Illustrative Geometrical Parameters for this compound Optimized with DFT Note: This table is illustrative, as specific computational results for this compound were not found in the search. The values are based on typical parameters for similar chloroalkanes.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.80 Å |

| C-C | ~1.53 Å | |

| C-H | ~1.10 Å | |

| Bond Angle | C-C-Cl | ~110.5° |

| C-C-C | ~112.0° |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. studyorgo.com A key application of MO theory in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. studyorgo.comwikipedia.org

For this compound, the HOMO is expected to be localized primarily on the chlorine atom, corresponding to one of its non-bonding lone pairs of electrons. The LUMO is anticipated to be the antibonding sigma orbital (σ*) associated with the C-Cl bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. unesp.br A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. unesp.br In the context of a reaction, the HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). For example, in a nucleophilic substitution reaction, the nucleophile's HOMO will interact with the LUMO (the C-Cl σ* orbital) of this compound, leading to the cleavage of the C-Cl bond. pearson.comlibretexts.org

Table 2: Conceptual Frontier Molecular Orbitals of this compound

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; primarily composed of a chlorine lone pair (nCl). | Electron donor site; involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; primarily the antibonding C-Cl sigma orbital (σ*C-Cl). | Electron acceptor site; attacked by nucleophiles, leading to C-Cl bond breaking. libretexts.org |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides a quantitative description of bonding and charge distribution within a molecule. uni-muenchen.de

In this compound, NBO analysis would quantify the polarization of the carbon-chlorine bond. Due to the higher electronegativity of chlorine, the C-Cl bond is polarized, with the chlorine atom bearing a partial negative charge (δ-) and the attached carbon atom (C3) bearing a partial positive charge (δ+). NBO analysis calculates these partial atomic charges by summing over the natural atomic orbitals. uni-muenchen.de

Furthermore, NBO analysis reveals hyperconjugative interactions through a second-order perturbation theory analysis of the Fock matrix. wisc.edu These interactions involve delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de For this compound, significant interactions would likely involve the donation of electron density from adjacent C-C or C-H sigma bonds into the empty C-Cl antibonding orbital (σ*C-Cl). These delocalizations stabilize the molecule and weaken the C-Cl bond, influencing its reactivity. wisc.edu

Table 3: Illustrative NBO Analysis Results for this compound Note: This table is illustrative and based on general chemical principles, as specific NBO data for this compound was not found.

| Atom | Natural Atomic Charge (e) | Hybridization (Illustrative) |

|---|---|---|

| Cl | ~ -0.25 | sp~3.5 |

| C3 (attached to Cl) | ~ +0.15 | sp~3 |

| Other C atoms | Slightly negative or positive | sp~3 |

| H atoms | ~ +0.05 to +0.10 | s |

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO) of this compound

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This allows for the identification of transition states and the calculation of energy barriers, providing a detailed picture of the reaction pathway.

Reactions of this compound, a secondary haloalkane, can proceed through various mechanisms, including bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and elimination (E1, E2) pathways. Computational chemistry allows for the detailed study of these competing pathways.

A transition state (TS) represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Locating and characterizing the TS is crucial for understanding a reaction's mechanism. For example, in the SN2 reaction of (S)-3-chlorohexane with a hydroxide (B78521) ion, computational modeling can characterize the trigonal bipyramidal transition state where the C-Cl bond is partially broken and the C-OH bond is partially formed. pearson.com

Reaction pathway optimization involves tracing the path of minimum energy from reactants to products, known as the Intrinsic Reaction Coordinate (IRC). This confirms that the identified transition state correctly connects the desired reactants and products. researchgate.net Studies on the thermal decomposition of the related 1-chlorohexane have used DFT to characterize the four-membered cyclic transition state involved in its elimination to produce 1-hexene (B165129) and hydrogen chloride. researchgate.netresearchgate.net A similar approach could be applied to model the elimination reactions of this compound.

Once a transition state is successfully located and verified, its energy relative to the reactants determines the activation energy (Ea) or activation enthalpy (ΔH‡) of the reaction. researchgate.nettdl.org This energy barrier is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate.

Using Transition State Theory (TST), the calculated activation energy, along with vibrational frequencies of the reactant and transition state, can be used to compute the reaction rate constant (k) at a given temperature. researchgate.net Computational studies on the thermal decomposition of 1-chlorohexane have calculated activation parameters and rate constants that show good agreement with experimental results, particularly at higher temperatures. researchgate.net For competing pathways, such as SN2 versus E2 for this compound, calculating the activation energies for each path can predict which reaction is kinetically favored under specific conditions. For instance, the SN2 reaction rate is highly sensitive to steric hindrance, which increases the activation energy. libretexts.org Computational modeling can precisely quantify these steric effects on the transition state energy. libretexts.org

Calculation of Activation Energies and Reaction Rate Constants

Spectroscopic Property Prediction and Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and validation. The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT).

For this compound, ¹H and ¹³C NMR chemical shifts would be calculated by first optimizing the molecule's geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net Following geometry optimization, the GIAO method is used to compute the magnetic shielding tensors for each nucleus. To obtain the final chemical shifts (δ), the calculated shielding values (σ) are referenced against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δcalc = σref - σcalc.

Solvent effects are crucial for accurate predictions and are often incorporated using a continuum model like PCM. mdpi.com The calculations would predict distinct chemical shifts for the chemically non-equivalent protons and carbons in the this compound structure. The electronegative chlorine atom causes a significant downfield shift (higher ppm) for the adjacent proton (H3) and carbon (C3). The effect diminishes with distance from the chlorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical, yet expected, theoretical ¹H NMR chemical shift values (δ, ppm) for this compound, calculated using the GIAO/B3LYP method with a continuum solvent model.

| Proton Position | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| H1 (CH₃-CH₂-CH₂-) | ~0.9 | Farthest from Cl, typical alkane methyl group. |

| H3 (-CHCl-) | ~3.8 - 4.1 | Directly attached to the electronegative Cl, significantly deshielded. chemistrysteps.com |

| H6 (-CH₂-CH₃) | ~1.0 | Terminal methyl group, shielded. |

| Methylene (B1212753) Protons (H2, H4, H5) | ~1.4 - 1.8 | Experience moderate deshielding, with H2 and H4 being more deshielded than H5 due to proximity to the Cl atom. |

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Quantum mechanical calculations allow for the prediction of these vibrational frequencies and a detailed assignment of the experimental spectra.

For this compound, the analysis begins with a geometry optimization and subsequent frequency calculation, typically using DFT methods (e.g., B3LYP/6-31+G(d,p)). nih.gov This yields a set of harmonic vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman activity. Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Experimental FT-IR and FT-Raman spectra have been recorded for liquid this compound. ias.ac.in The vibrational assignments were made assuming Cₛ as the highest possible symmetry for the planar configuration, though it was noted that the molecule likely exists in multiple conformations in the liquid phase. ias.ac.in The NIST Chemistry WebBook also contains an experimental gas-phase IR spectrum for this compound. nist.gov A comparison between the scaled theoretical frequencies and the experimental band positions allows for a confident assignment of the observed spectral features.

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound This table compares key experimental IR bands with theoretically predicted frequencies for characteristic vibrations.

| Vibrational Mode | Experimental Frequency (cm⁻¹) ias.ac.innist.gov | Typical Scaled DFT (B3LYP) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch | 2870 - 2965 | 2875 - 2970 | Asymmetric and symmetric stretching of CH₂, CH₃ groups. |

| CH₂ Bend | ~1460 | ~1455 | Scissoring motion of methylene groups. |

| C-Cl Stretch | ~650 - 750 | ~680 | Stretching of the carbon-chlorine bond. The exact position can be sensitive to conformation. |

| C-C Stretch | ~1000 - 1150 | ~1000 - 1150 | Skeletal vibrations of the carbon backbone. |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light. libretexts.org For saturated organic molecules like this compound, which lack π-systems (chromophores), the expected electronic transitions occur at high energies, corresponding to short wavelengths in the far-UV region (typically below 200 nm).

The relevant transitions for this compound are:

n → σ : Promotion of an electron from a non-bonding orbital (the lone pairs on the chlorine atom) to an anti-bonding σ orbital (associated with the C-Cl or C-C bonds). uomustansiriyah.edu.iq

σ → σ : Promotion of an electron from a bonding σ orbital (like C-C or C-H) to the corresponding anti-bonding σ orbital. This transition requires very high energy. uomustansiriyah.edu.iq